molecular formula C22H20N2O3S B15169276 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-69-7

1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

Cat. No.: B15169276
CAS No.: 886462-69-7
M. Wt: 392.5 g/mol
InChI Key: KTPDOZIYVOLDHO-UHFFFAOYSA-N
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Description

1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that features a unique combination of functional groups, including a methoxybenzoyl group, a pyridinyl group, and a thiophenyl group attached to a piperidinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiophene ring, followed by the introduction of the pyridinyl and methoxybenzoyl groups. The final step involves the formation of the piperidinone ring. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions, using reagents such as alkyl halides or acyl chlorides.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids or alkenes.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-benzoylthiophene share the thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine Derivatives: Compounds such as 4-pyridylcarbinol and 4-pyridylacetic acid have the pyridine ring but differ in their functional groups, affecting their reactivity and applications.

    Piperidinone Derivatives:

Properties

CAS No.

886462-69-7

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

1-[5-(3-methoxybenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one

InChI

InChI=1S/C22H20N2O3S/c1-27-18-4-2-3-16(13-18)21(26)20-14-19(15-5-9-23-10-6-15)22(28-20)24-11-7-17(25)8-12-24/h2-6,9-10,13-14H,7-8,11-12H2,1H3

InChI Key

KTPDOZIYVOLDHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(S2)N3CCC(=O)CC3)C4=CC=NC=C4

Origin of Product

United States

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